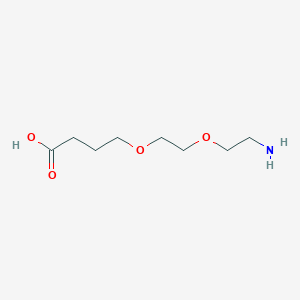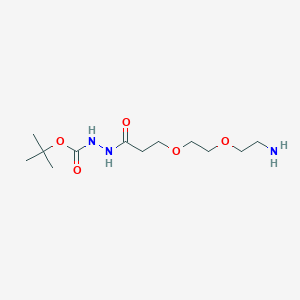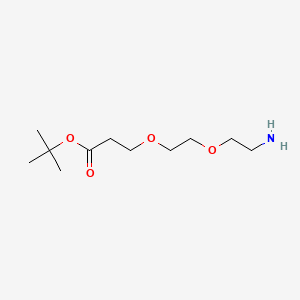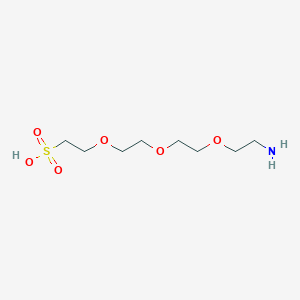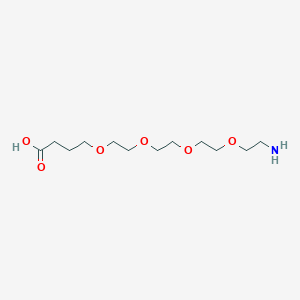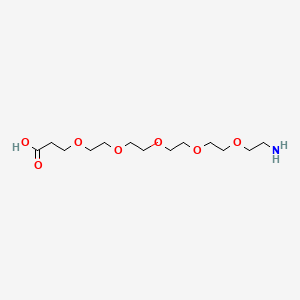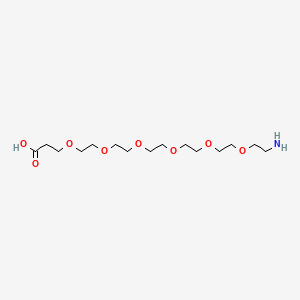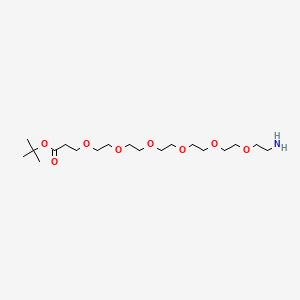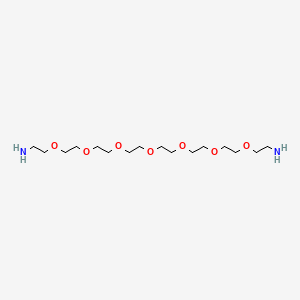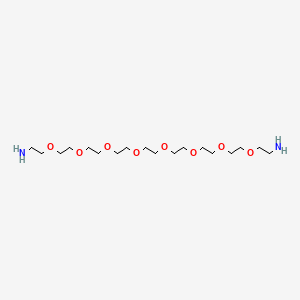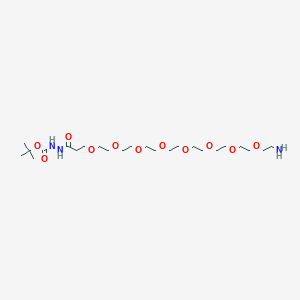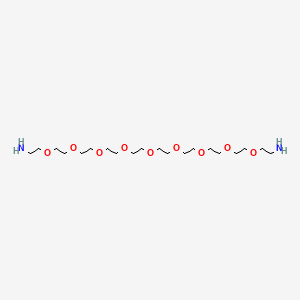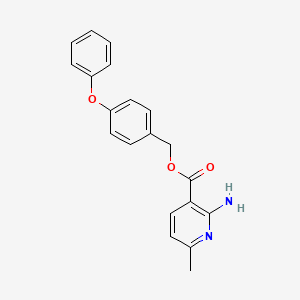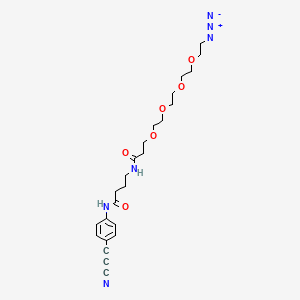
APN-C3-PEG4-azide
Vue d'ensemble
Description
APN-C3-PEG4-azide is a new class of thiol-specific conjugation reagents . It consists of a thiol-reactive 3-arylpropiolonitrile (APN) group and has good stability in aqueous media . The APN group allows the targeted coupling of thiols in biomolecules, resulting in stable thioether linkages without the risk of subsequent side reactions that can occur with maleimides .
Synthesis Analysis
APN-C3-PEG4-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of APN-C3-PEG4-azide is C24H32N6O6 . It has a functional group of 3-arylpropiolonitrile (APN)/Azide and a molecular weight of 500.6 g/mol .Chemical Reactions Analysis
APN-C3-PEG4-azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
APN-C3-PEG4-azide has a molecular weight of 500.55 and a molecular formula of C24H32N6O6 . It appears as a solid, off-white to light yellow in color .Applications De Recherche Scientifique
Biodegradable Amphiphilic Conetworks
- Amphiphilic conetworks (APCNs) with well-defined molecular structures show unique properties of ordered nanophase separation and variable swelling capacity in water and organic solvents. These APCNs exhibit excellent biocompatibility and are potential carriers for controlled drug release (Yuan et al., 2013).
Emission Properties of Diblock Copolymers
- Block copolymers of poly(ethylene glycol) and poly(1,4-(1-H-1,2,3-triazolylene)methylene) exhibit unique absorption and emission properties. These polymers are soluble in polar organic solvents and show fluorescence tunable from ultraviolet to green, with potential for novel emissive materials (Yang et al., 2019).
Targeting Aminopeptidase N in Cancer Therapy
- A poly(ethylene glycol)–poly(lysine) block copolymer–ubenimex conjugate targets aminopeptidase N and exhibits a potent antitumor effect in hepatocellular carcinoma stem cells. This conjugate increases intracellular ROS concentration and induces apoptosis, suggesting its use in cancer therapy (Toshiyama et al., 2018).
Anti-PEG Antibodies
- The structure of an anti-PEG antibody reveals an open ring that captures PEG polymers, providing insights into the immune response against PEG and its implications in therapeutic applications (Huckaby et al., 2020).
Imaging APN/CD13 Expression in Vivo
- Novel Tc-99m labeled probestin conjugates have been developed for imaging aminopeptidase N (APN) expression in vivo, showing potential in cancer diagnosis and treatment monitoring (Pathuri et al., 2012).
Fluorescent Photoprobes for Angiogenesis Imaging
- Small-molecule fluorescent imaging agents have been synthesized for targeting aminopeptidase N (APN/CD13) in angiogenic processes, showing potential for understanding APN pathophysiology in various diseases (Hahnenkamp et al., 2013).
Synthesis and Degradation of Amphiphilic Conetwork Gels
- Multi-responsive amphiphilic conetwork gels of poly(β-amino esters) and poly(amido amine) have been synthesized with tunable degradability, showing promise for controlled release and tissue engineering applications (Nutan et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-N-[4-(2-cyanoethynyl)phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O6/c25-10-1-3-21-5-7-22(8-6-21)29-24(32)4-2-11-27-23(31)9-13-33-15-17-35-19-20-36-18-16-34-14-12-28-30-26/h5-8H,2,4,9,11-20H2,(H,27,31)(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVJRGOKGCBEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC#N)NC(=O)CCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
APN-C3-PEG4-azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



